7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one

NAAA inhibition Pain & Inflammation Enzyme inhibition IC50

This chromen-4-one derivative delivers validated low-nanomolar NAAA inhibition (IC50 6–73 nM across human/rat assays), enabling dose-dependent elevation of endogenous PEA in cellular models. Its favorable CNS drug-likeness (TPSA 44.8 Ų, LogP 4.9) supports BBB penetration for neuropathic pain and neuroinflammation research. The translational species profile (rat IC50 13 nM, human IC50 27 nM) permits direct rodent efficacy studies without species-selectivity engineering. Use as a selective pharmacological probe by titrating against structurally related but NAAA-inactive chromen-4-ones. Ideal for hit-to-lead optimization in chronic pain and osteoarthritis programs.

Molecular Formula C20H20O4
Molecular Weight 324.4g/mol
CAS No. 315233-01-3
Cat. No. B380523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
CAS315233-01-3
Molecular FormulaC20H20O4
Molecular Weight324.4g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C
InChIInChI=1S/C20H20O4/c1-4-5-14-6-8-15(9-7-14)24-20-13(2)23-18-12-16(22-3)10-11-17(18)19(20)21/h6-12H,4-5H2,1-3H3
InChIKeyQHSATRXZIMPMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to 7‑Methoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one (CAS 315233‑01‑3): Core Identity and Compound‑Class Reference


7‑Methoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one (CAS 315233‑01‑3) is a synthetic chromen‑4‑one (4H‑chromen‑4‑one) derivative that belongs to the flavonoid‑related scaffold class [REFS‑1]. The molecule is characterized by a methoxy group at position 7, a methyl group at position 2, and a 4‑propylphenoxy substituent at position 3 of the chromen‑4‑one core. It is primarily sourced as a research‑grade screening compound and is listed in public repositories under PubChem CID 746344 and ChEMBL ID CHEMBL3770726 [REFS‑1][REFS‑2]. Although structurally related to naturally occurring flavonoids, its substitution pattern makes it a fully synthetic entity with no known natural occurrence.

Why Generic Substitution Fails for 7‑Methoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one: Structural and Pharmacological Non‑interchangeability


Chromen‑4‑one derivatives can display vastly different target‑engagement profiles depending on subtle changes to the substitution pattern on the benzopyranone nucleus [REFS‑1]. The presence of the 4‑propylphenoxy group at position 3, combined with the 7‑methoxy and 2‑methyl substituents, appears to confer a distinct N‑acylethanolamine acid amidase (NAAA) inhibitory profile that is not replicated by simple demethoxy, des‑methyl, or alkyl‑chain‑truncated analogues [REFS‑2]. However, comprehensive head‑to‑head comparative data for directly related structural analogues remain sparse in the open literature, which means a procurement decision based solely on potency extrapolation from close-in analogs carries substantial risk. The following sections capture the currently available quantitative differentiation evidence.

Quantitative Differentiation Evidence for 7‑Methoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one: Comparative Potency, Species Selectivity, and Physicochemical Properties


NAAA Inhibitory Potency: IC50 Values Demonstrate Low‑Nanomolar Activity Across Multiple Assay Formats

The compound inhibits human NAAA with IC50 values as low as 6 nM [REFS‑1]. In the same BindingDB dataset, the most potent reported NAAA inhibitor (BDBM50151057 itself) yields an IC50 of 6 nM against recombinant human NAAA, while a panel of structurally distinct NAAA inhibitors typically fall in the 10–100 nM range [REFS‑1]. This places the target compound at the top end of the class potency spectrum. However, no direct side‑by‑side assay with the closest chromen‑4‑one analogues is publicly available, so this inference is drawn from aggregated cross‑assay data [REFS‑1].

NAAA inhibition Pain & Inflammation Enzyme inhibition IC50

Species‑Specific NAAA Inhibition: Rat vs. Human Potency Comparison Suggests Translational Relevance

The compound inhibits rat NAAA with IC50 values of 13 nM and 63 nM under different conditions, while human NAAA IC50 values span 6–73 nM [REFS‑1]. The close correspondence between rat and human potencies (within ∼3‑fold) is noteworthy because many NAAA inhibitors exhibit pronounced species‑dependent differences (e.g., >10‑fold shift) [REFS‑2]. This property is not universally shared by other chromen‑4‑one‑based scaffolds, although direct comparative data for the closest analogue series are absent.

Species selectivity NAAA Translational pharmacology

Physicochemical Differentiation: Calculated LogP and Polar Surface Area Position the Compound for CNS Drug‑Likeness

Computed physicochemical descriptors from PubChem indicate a LogP of 4.9 and a topological polar surface area (TPSA) of 44.8 Ų [REFS‑1]. In the context of CNS drug‑likeness rules, a TPSA below 60 Ų and a LogP in the 4–5 range are considered permissible for passive brain penetration [REFS‑2]. By contrast, many flavonoid‑based chromen‑4‑ones with additional hydroxyl groups exhibit TPSA values >70 Ų and lower LogP, which may limit CNS exposure. While this is a class‑level inference, the target compound’s TPSA‑LogP combination is distinct from more polar chromen‑4‑one analogues.

CNS drug-likeness ADME prediction Chromen-4-one scaffold

Best Research and Industrial Application Scenarios for 7‑Methoxy‑2‑methyl‑3‑(4‑propylphenoxy)‑4H‑chromen‑4‑one


NAAA‑Targeted Pain and Inflammation Drug Discovery Programs

The compound’s validated low‑nanomolar NAAA inhibition (IC50 6–73 nM across multiple human and rat assays) [REFS‑1] makes it a suitable starting point for hit‑to‑lead optimization aimed at chronic pain, osteoarthritis, and neuroinflammatory conditions. Its translational species profile (rat IC50 13 nM, human IC50 27 nM) supports direct in vivo efficacy studies in rodent pain models without requiring initial species‑selectivity engineering.

Chemical Biology Tools for Fatty Acid Ethanolamide (FAE) Pathway Deciphering

Because NAAA is the principal degradative enzyme for palmitoylethanolamide (PEA), procurement of this compound enables dose‑dependent elevation of endogenous PEA levels in cellular assays. Its distinguishable potency window (6 nM vs. >1 μM for weaker NAAA ligands) allows researchers to use it as a selective pharmacological probe when titrated against structurally related but NAAA‑inactive chromen‑4‑ones [REFS‑1].

CNS‑Penetrant Phenotype Screening Collections

The favorable CNS drug‑likeness parameters (TPSA 44.8 Ų, LogP 4.9) position this compound as a candidate for inclusion in central‑nervous‑system‑focused compound libraries. Procurement for phenotypic screening of neuropathic pain or mood disorder panels would leverage the compound’s predicted ability to cross the blood–brain barrier, a property less common among hydroxylated flavonoid analogues [REFS‑2].

Quote Request

Request a Quote for 7-methoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.